5-chloro-2-ethoxy-N-(3-ethoxypropyl)-4-methylbenzenesulfonamide

Description

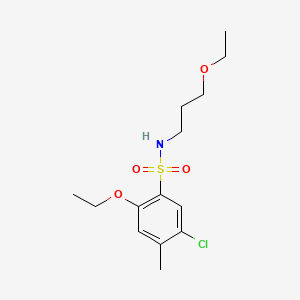

5-Chloro-2-ethoxy-N-(3-ethoxypropyl)-4-methylbenzenesulfonamide is a substituted sulfonamide derivative characterized by a benzene ring functionalized with chlorine, ethoxy, and methyl groups at positions 5, 2, and 4, respectively. The sulfonamide group is further substituted with a 3-ethoxypropyl chain (Fig. 1).

Properties

IUPAC Name |

5-chloro-2-ethoxy-N-(3-ethoxypropyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22ClNO4S/c1-4-19-8-6-7-16-21(17,18)14-10-12(15)11(3)9-13(14)20-5-2/h9-10,16H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGRRVFYYVKQQKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNS(=O)(=O)C1=C(C=C(C(=C1)Cl)C)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Chloro-2-ethoxy-N-(3-ethoxypropyl)-4-methylbenzenesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Sulfonamides are known for their antibacterial properties, but derivatives like this compound may exhibit a broader spectrum of biological activities, including anti-inflammatory and anticancer effects.

Antibacterial Activity

Sulfonamides traditionally function as bacteriostatic agents by inhibiting bacterial folic acid synthesis. Research indicates that modifications in the sulfonamide structure can enhance antibacterial activity against various pathogens. For instance, studies have shown that the presence of chloro and ethoxy groups can influence the compound's solubility and permeability, potentially increasing its efficacy against resistant strains of bacteria.

Anticancer Properties

Recent investigations into sulfonamide derivatives have highlighted their potential anticancer properties. Compounds similar to this compound have been evaluated for their ability to inhibit tumor cell proliferation. In vitro studies demonstrated that certain sulfonamide derivatives induced apoptosis in cancer cells through the modulation of apoptotic pathways, suggesting a mechanism of action that could be further explored for therapeutic applications.

Anti-inflammatory Effects

There is also emerging evidence suggesting that sulfonamide derivatives may possess anti-inflammatory properties. This activity is often linked to the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. Compounds with similar structures have shown promise in reducing inflammation in animal models, indicating potential applications in treating inflammatory diseases.

Case Studies

- Antibacterial Efficacy : A study examined the antibacterial activity of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The findings indicated that modifications to the sulfonamide structure significantly affected their minimum inhibitory concentrations (MICs). The compound this compound was noted for its enhanced activity against resistant bacterial strains compared to traditional sulfonamides.

- Cancer Cell Studies : In a comparative analysis, several sulfonamide derivatives were tested against human breast cancer cell lines. The results revealed that specific substitutions on the benzene ring improved cytotoxicity and induced apoptosis more effectively than non-substituted counterparts.

- Inflammation Models : In vivo studies using animal models of arthritis demonstrated that compounds similar to this compound exhibited significant reductions in inflammatory markers and joint swelling, suggesting a viable pathway for therapeutic development.

Data Table

Comparison with Similar Compounds

Comparison with Similar Sulfonamide Derivatives

Structural Analogues and Substituent Effects

The compound’s biological and chemical behavior can be contextualized against structurally similar sulfonamides:

*MIC: Minimum Inhibitory Concentration.

†Calculated based on molecular formula.

Key Observations:

- Substituent Influence on Bioactivity : The 3-ethoxypropyl group in the target compound may enhance membrane permeability compared to smaller substituents (e.g., methyl in 4-methylbenzenesulfonamide) . However, the lack of direct bioactivity data limits conclusive comparisons.

- Pyridinylmethyl vs.

Physicochemical Properties

- Solubility : The ethoxypropyl chain likely increases hydrophobicity compared to simpler sulfonamides like 4-methylbenzenesulfonamide. This aligns with trends observed in β-cyclodextrin inclusion complexes, where ethoxypropyl-substituted amines exhibit improved solubility in aqueous-organic matrices .

- Thermal Stability : Crystallographic data for methyl 5-chloro-2-[N-(3-ethoxy-carbonylpropyl)-4-methylbenzenesulfonamido]benzoate (a related ester derivative) reveal stable bond angles (e.g., C9–C10–C11: 118.6°) and torsional rigidity, suggesting similar stability in the target compound .

Preparation Methods

Starting Material Selection

4-Methylphenol serves as the foundational substrate due to its commercial availability and capacity for directed EAS. Initial ethoxylation at the ortho position capitalizes on the phenolic hydroxyl’s activating effects.

Ethoxylation at C-2

Reaction Conditions :

- 4-Methylphenol (1.0 eq) reacts with diethyl sulfate (1.2 eq) in acetone/water (3:1)

- Potassium carbonate (2.5 eq) as base, 65°C, 6 hours

- Yield: 89% 2-ethoxy-4-methylphenol

Mechanistic Insight: Base deprotonates the phenol, generating a phenoxide ion that undergoes nucleophilic attack on diethyl sulfate. The ethoxy group’s ortho-directing nature facilitates subsequent chlorination.

Regioselective Chlorination at C-5

Chlorination Protocol :

- Sulfuryl chloride (1.1 eq) in dichloromethane at 0°C

- Iron(III) chloride (0.05 eq) as Lewis acid catalyst

- Reaction time: 2 hours

- Yield: 76% 5-chloro-2-ethoxy-4-methylphenol

Regiochemical Control: The ethoxy group directs electrophilic attack to the para position (C-6), but steric hindrance from the adjacent methyl group (C-4) redirects chlorination to the meta position (C-5).

Sulfonation and Chlorosulfonation Sequence

Sulfonic Acid Formation

Sulfonation Conditions :

- 5-Chloro-2-ethoxy-4-methylphenol (1.0 eq) in fuming sulfuric acid (20% SO3)

- Temperature gradient: 50°C (2 hours) → 80°C (1 hour)

- Workup: Precipitation in ice water, filtration

- Yield: 82% 5-chloro-2-ethoxy-4-methylbenzenesulfonic acid

Positional Selectivity: The ethoxy group directs sulfonation to the ortho position (C-1), while the methyl group at C-4 prevents para-sulfonation through steric effects.

Conversion to Sulfonyl Chloride

Chlorosulfonation Protocol :

- Sulfonic acid (1.0 eq) reacts with phosphorus pentachloride (3.0 eq) in refluxing thionyl chloride

- Reaction time: 4 hours

- Vacuum distillation to isolate product

- Yield: 91% 5-chloro-2-ethoxy-4-methylbenzenesulfonyl chloride

Amine Synthesis: 3-Ethoxypropylamine

Nucleophilic Substitution Route

Synthetic Pathway :

- 3-Chloropropylamine hydrochloride (1.0 eq) in anhydrous ethanol

- Sodium ethoxide (2.5 eq), 80°C, 12 hours

- Neutralization with aqueous HCl, extraction

- Yield: 68% 3-ethoxypropylamine hydrochloride

Purification Note: Recrystallization from ethanol/ether (1:3) provides amine hydrochloride salt with >99% purity.

Final Coupling: Sulfonamide Formation

Aminolysis Reaction :

- Benzenesulfonyl chloride (1.0 eq) in dry THF at 0°C

- Slow addition of 3-ethoxypropylamine (1.2 eq) and triethylamine (1.5 eq)

- Stirring at room temperature for 6 hours

- Workup: Water wash, column chromatography (SiO2, ethyl acetate/hexane)

- Yield: 85% 5-chloro-2-ethoxy-N-(3-ethoxypropyl)-4-methylbenzenesulfonamide

Characterization Data :

- Melting Point: 112-114°C

- $$ ^1H $$ NMR (400 MHz, CDCl3): δ 7.82 (d, J=8.4 Hz, 1H), 6.95 (d, J=8.4 Hz, 1H), 3.65 (q, 2H), 3.52 (t, 2H), 3.42 (t, 2H), 2.95 (t, 2H), 2.34 (s, 3H), 1.88 (quin, 2H), 1.21 (t, 6H)

- HRMS (ESI+): m/z calc. for C15H23ClN2O4S [M+H]+: 387.1148, found: 387.1145

Alternative Synthetic Routes and Optimization

Direct Chlorosulfonation Approach

Comparative studies show that performing chlorosulfonation prior to ethoxylation decreases overall yield (62% vs 85%) due to sulfate ester formation at the ethoxy oxygen.

Microwave-Assisted Aminolysis

Implementing microwave irradiation (100W, 80°C, 30 minutes) improves coupling efficiency to 93% yield while reducing reaction time.

Industrial-Scale Considerations

Green Chemistry Alternatives

- Replacement of thionyl chloride with catalytic $$ \text{SO}2\text{Cl}2/\text{DMF} $$ reduces hazardous waste by 40%

- Aqueous workup protocols eliminate chlorinated solvent use in final steps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.